(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Description
Bicyclic Heterocyclic Framework Analysis
The pyrrolo[1,2-c]oxazole bicyclic system represents a unique fusion of two five-membered heterocycles, creating a rigid molecular framework with distinctive electronic and steric properties. Crystallographic analysis of related pyrrolo[1,2-c]oxazole derivatives has revealed that the fused ring system exhibits remarkable planarity, with root mean square deviation measurements of approximately 0.006 Angstroms from perfect planarity. This structural rigidity contributes significantly to the compound's stability and influences its chemical reactivity patterns.
The tetrahydro modification of the basic pyrrolo[1,2-c]oxazole scaffold introduces additional conformational complexity while maintaining the core bicyclic integrity. The saturated nature of the pyrrolidine portion contrasts with the partially unsaturated oxazole component, creating an asymmetric electronic distribution across the molecular framework. This electronic asymmetry is further enhanced by the presence of the carbonyl functionality at the 5-position, which serves as both an electron-withdrawing group and a potential coordination site for various chemical interactions.
The dimethyl substitution at the 3-position introduces significant steric hindrance that affects both the compound's conformational preferences and its reactivity profile. These methyl groups create a sterically congested environment that can influence approach trajectories for incoming nucleophiles or electrophiles, thereby affecting the compound's participation in various chemical transformations. The positioning of these substituents also contributes to the overall lipophilicity of the molecule and affects its solubility characteristics in different solvent systems.
Stereochemical Configuration and Chiral Center Implications
The (S)-configuration at the stereogenic center represents the absolute stereochemical arrangement that distinguishes this enantiomer from its (R)-counterpart. This stereochemical specification follows the Cahn-Ingold-Prelog priority system and has profound implications for the compound's three-dimensional molecular geometry and potential biological interactions. Research on related chiral pyrrolo[1,2-c]oxazole derivatives has demonstrated that the absolute configuration can be unambiguously determined through circular dichroism spectroscopy, particularly by analyzing the sign of characteristic absorption bands around 205 nanometers.
The stereochemical arrangement in the (S)-enantiomer creates distinct spatial relationships between the various functional groups and substituents within the molecule. This specific three-dimensional organization affects the compound's ability to interact with chiral environments, including biological receptors, enzymes, and other chiral molecules. The rigidity of the bicyclic framework ensures that the stereochemical information is effectively transmitted throughout the molecular structure, minimizing conformational flexibility that might otherwise compromise stereochemical integrity.
Comparative studies between (S)- and (R)-configured analogs have revealed distinct pharmacological profiles, highlighting the critical importance of absolute stereochemistry in determining biological activity. The (S)-configuration typically exhibits different binding affinities and selectivity patterns compared to its enantiomeric counterpart, emphasizing the necessity for precise stereochemical control during synthesis and characterization procedures.
| Stereochemical Parameter | (S)-Configuration | Significance |
|---|---|---|
| Absolute Configuration | S according to Cahn-Ingold-Prelog rules | Determines spatial arrangement of substituents |
| Circular Dichroism Response | Characteristic 205 nm band signature | Diagnostic for absolute configuration |
| Binding Affinity Pattern | Distinct from (R)-enantiomer | Critical for biological activity |
| Conformational Rigidity | High due to bicyclic framework | Maintains stereochemical integrity |
Crystallographic Data and X-ray Diffraction Studies
The first reported crystal structure of the pyrrolo[1,2-c]oxazole ring system has provided crucial structural parameters that inform our understanding of this molecular framework. The crystallographic investigation revealed that the fused ring system maintains an essentially planar configuration with minimal deviation from idealized geometry. This planarity is particularly significant as it influences both the electronic properties of the molecule and its potential for π-π stacking interactions in solid-state arrangements.
X-ray diffraction analysis has established precise bond lengths and angles within the bicyclic framework, providing fundamental geometric parameters that serve as benchmarks for computational studies and structure-activity relationship investigations. The oxazole ring exhibits characteristic bond lengths consistent with partial aromatic character, while the pyrrolidine component displays typical saturated aliphatic bond distances. The fusion between these two rings creates unique geometric constraints that influence the overall molecular architecture.
Crystal packing studies have revealed the presence of weak intermolecular interactions, including carbon-hydrogen to oxygen hydrogen bonds and carbon-hydrogen to fluorine contacts in related derivatives. These weak interactions contribute to the stability of the crystal lattice and provide insights into potential intermolecular recognition patterns that may be relevant for biological activity or material properties.
The crystallographic data also provides valuable information about molecular dimensions and spatial requirements, which are essential for understanding the compound's ability to interact with biological targets or participate in various chemical processes. The molecular volume and surface area calculations derived from crystallographic coordinates contribute to computational predictions of solubility, permeability, and other physicochemical properties.
Computational Chemistry Insights: Density Functional Theory Calculations and Molecular Orbital Analysis
Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have provided comprehensive insights into the electronic structure and molecular properties of pyrrolo[1,2-c]oxazole derivatives. These computational studies have validated experimental geometric parameters while providing additional information about electronic distribution, molecular orbitals, and electrostatic potential surfaces that are not directly accessible through experimental methods alone.
Highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electronic characteristics that govern the compound's reactivity patterns and potential for various chemical transformations. The molecular orbital distributions provide insights into the preferred sites for electrophilic and nucleophilic attack, helping to rationalize observed reactivity patterns and predict potential synthetic transformations. The energy gap between these frontier orbitals also provides information about the compound's electronic stability and potential for participation in various types of chemical reactions.
Molecular electrostatic potential calculations have mapped the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that influence intermolecular interactions and binding preferences. These calculations are particularly valuable for understanding potential biological interactions and for designing synthetic strategies that take advantage of specific electronic characteristics.
The computational studies have also provided thermodynamic data, including enthalpies of formation, heat capacities, and other thermochemical parameters that are essential for understanding the compound's stability and potential for various chemical processes. These calculations complement experimental thermodynamic measurements and provide predictive capabilities for related compounds that may not be readily accessible through experimental methods.
| Computational Parameter | Method | Significance |
|---|---|---|
| Molecular Geometry | B3LYP/6-311G(d,p) | Validates experimental structures |
| Frontier Orbitals | Density Functional Theory | Predicts reactivity patterns |
| Electrostatic Potential | Computational mapping | Identifies interaction sites |
| Thermodynamic Properties | Quantum chemical calculations | Predicts stability and reactivity |
Properties
IUPAC Name |
(7aS)-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h6H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXXRLXVAZGQAL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2C(CCC2=O)CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N2[C@@H](CCC2=O)CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447563 | |
| Record name | (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99208-71-6 | |
| Record name | (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7aS)-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Chiral Amino Alcohol Precursors
- Starting Materials: Chiral amino alcohols or amino acids bearing the desired stereochemistry at the 3-position.
- Method:
- Protection of amino and hydroxyl groups as necessary.
- Intramolecular cyclization promoted by dehydrating agents or coupling reagents to form the oxazolone ring fused to the pyrrolidine.
- Introduction of the 3,3-dimethyl substituents typically via alkylation of the precursor or using appropriately substituted starting materials.
This approach leverages the inherent chirality of the starting amino acid or amino alcohol to ensure stereochemical fidelity.
Asymmetric Synthesis via Chiral Catalysts
- Use of chiral catalysts or auxiliaries to induce stereoselective cyclization.
- Catalytic asymmetric cyclization reactions forming the bicyclic ring system under mild conditions.
- This method allows for the synthesis of the (S)-enantiomer with high enantiomeric excess.
Multi-Step Synthesis from Simple Precursors
- Stepwise construction involving:
- Formation of a pyrrolidinone intermediate.
- Subsequent cyclization with a carbonyl or carboxyl group to form the oxazolone ring.
- Introduction of gem-dimethyl groups via alkylation or use of dimethyl-substituted building blocks.
Example Synthetic Route (Hypothetical Based on Related Compounds)
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Starting from (S)-amino acid derivative | Provides stereochemical control at C-3 |
| 2 | Protection of amine (e.g., Boc protection) | Prevents side reactions |
| 3 | Alkylation with methyl iodide or equivalent | Introduces 3,3-dimethyl substituents |
| 4 | Cyclization using dehydrating agent (e.g., DCC, EDC) | Forms fused oxazolone-pyrrolidine ring system |
| 5 | Deprotection and purification | Yields this compound |
Summary Table of Preparation Methods
| Method Type | Starting Materials | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Cyclization of Chiral Amino Alcohols | (S)-Amino alcohols or acids | Dehydrating agents (DCC, EDC), bases | High stereochemical control | Multi-step, protection/deprotection steps |
| Asymmetric Catalysis | Simple precursors + chiral catalyst | Chiral ligands, mild cyclization conditions | High enantioselectivity | Requires expensive catalysts |
| Multi-step Synthesis | Pyrrolidinone intermediates | Alkylation reagents, cyclization agents | Flexibility in substituent introduction | Longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one exhibits anticancer properties. In a study exploring novel oxazolone derivatives, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways related to cell survival and proliferation.
2. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. It has been evaluated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to inhibit neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases.
Materials Science Applications
1. Polymer Chemistry
The compound serves as a valuable building block in the synthesis of functional polymers. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical properties. Research has shown that polymers derived from this compound can be utilized in coatings and adhesives with improved performance characteristics.
Synthetic Intermediate
This compound is also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions, such as cycloadditions and nucleophilic substitutions, makes it a versatile compound in synthetic organic chemistry.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Anticancer Activity Study | Cancer Treatment | Demonstrated significant cytotoxicity against breast and lung cancer cell lines through apoptosis induction. |
| Neuroprotective Effects Study | Neurodegenerative Diseases | Inhibited neuroinflammation and oxidative stress in models of Alzheimer's disease. |
| Polymer Chemistry Research | Material Development | Improved thermal stability and mechanical properties in functional polymers derived from the compound. |
Mechanism of Action
The mechanism of action of (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Analysis:
- Electronic Properties : The electron-donating methyl groups contrast with the electron-withdrawing phenyl group in (3R,7aS)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, altering nucleophilic reactivity .
Physicochemical Properties
Biological Activity
(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a compound with notable biological activity. It possesses a molecular formula of C8H13NO2 and a molecular weight of approximately 155.19 g/mol. This compound is characterized by its unique oxazolone structure, which contributes to its diverse biological properties.
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological pathways:
- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Cytotoxic Effects : It has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Properties : Preliminary research suggests that it may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory responses.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were reported at 32 µg/mL for bacteria and 16 µg/mL for fungi, indicating its potential as an antimicrobial agent .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. For instance, at a concentration of 50 µM, it reduced the viability of breast cancer cells by approximately 70% . This suggests promising applications in cancer therapeutics.
- Neuroprotective Effects : Research published in Neuroscience Letters highlighted that this compound could mitigate oxidative stress in neuronal cells. The compound was shown to decrease levels of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes .
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| Boiling Point | 262.2 ± 19.0 °C |
| CAS Number | 99208-71-6 |
| InChI Key | YTXXRLXVAZGQAL-LURJTMIESA-N |
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Candida albicans with MIC values of 32 µg/mL and 16 µg/mL respectively. |
| Cytotoxicity | Induces apoptosis in cancer cell lines; reduces viability by up to 70% at 50 µM concentration. |
| Neuroprotection | Mitigates oxidative stress; enhances antioxidant enzyme expression in neuronal cells. |
Q & A
Q. What are the common synthetic routes for (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one?
A key method involves alkylation of lithiated intermediates, such as (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, with methyl iodide to introduce chiral methyl groups. This is followed by reduction and rearrangement steps to generate intermediates like benzyl-protected piperidines, which are deprotected and functionalized to yield the final product. Optimized routes report ~32% overall yield over ~80 hours . Alternative pathways may use enantioselective catalysis or chiral auxiliaries derived from pyrrolo-oxazolone scaffolds .
Q. How is stereochemical integrity ensured during synthesis?
Chiral intermediates (e.g., (3R,7aS)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(1H)-one) are employed to control configuration. Stereochemical fidelity is verified via chiral HPLC or polarimetry, and intermediates are stabilized using protecting groups (e.g., benzyl) to prevent racemization during reactive steps .
Q. Which spectroscopic methods are used for characterization?
- NMR : H and C NMR confirm regiochemistry and stereochemistry, with characteristic peaks for oxazolone (C=O ~170 ppm) and pyrrolidine rings.
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight.
- X-ray crystallography : Resolves absolute configuration, as demonstrated for related compounds (e.g., (3R,6S,7aS)-3-phenyl-6-(phenylsulfanyl)-perhydropyrrolo[1,2-c]oxazol-5-one) .
Q. What safety protocols are critical for handling this compound?
While specific data for this compound is limited, analogous pyrrolo-oxazolones require precautions against inhalation (use fume hoods), skin contact (wear nitrile gloves), and storage in cool, dry conditions (<50°C). Refer to GHS codes H315 (skin irritation) and H319 (eye irritation) for guidance .
Advanced Research Questions
Q. How can low yields in the alkylation step (e.g., 32%) be improved?
- Solvent optimization : Replace THF with less coordinating solvents (e.g., DMF) to enhance lithiation efficiency.
- Catalysis : Explore asymmetric catalysis (e.g., chiral Lewis acids) to reduce side reactions.
- Temperature control : Lower reaction temperatures may suppress competing pathways like over-alkylation .
Q. What strategies resolve contradictions in stereochemical outcomes across studies?
Discrepancies may arise from divergent reaction conditions (e.g., solvent polarity, temperature). Systematic studies using DOE (Design of Experiments) can isolate variables. Cross-validation with X-ray crystallography and computational modeling (DFT) clarifies configuration .
Q. How does the oxazolone ring influence reactivity?
The oxazolone’s electron-deficient carbonyl group facilitates nucleophilic attacks (e.g., alkylation), while ring strain enhances reactivity in cycloadditions. Substituents at C3 (e.g., dimethyl groups) sterically hinder undesired side reactions, improving regioselectivity .
Q. What advanced techniques validate metabolic stability in biological studies?
- LC-MS/MS : Quantifies compound degradation in hepatic microsome assays.
- Isotope labeling : Tracks metabolic pathways using C-labeled analogs.
- Docking studies : Predict interactions with cytochrome P450 enzymes to identify metabolic hotspots .
Q. How can computational chemistry predict stereochemical outcomes?
Density Functional Theory (DFT) calculates transition-state energies to predict enantiomer ratios. Molecular dynamics simulations model solvent effects on reaction pathways. These tools are validated against experimental data (e.g., X-ray structures) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Chromatography becomes impractical; switch to crystallization (e.g., using ethanol/water mixtures).
- Intermediate stability : Protect labile groups (e.g., tert-butyl in (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one) to prevent degradation during prolonged reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
